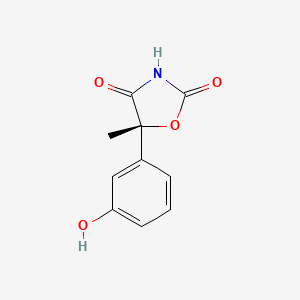
(5R)-5-(3-hydroxyphenyl)-5-methyl-1,3-oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-(3-hydroxyphenyl)-5-methyl-1,3-oxazolidine-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields This compound features an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(3-hydroxyphenyl)-5-methyl-1,3-oxazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-hydroxybenzaldehyde with an amino acid derivative, followed by cyclization to form the oxazolidine ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-(3-hydroxyphenyl)-5-methyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxazolidine ring can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(5R)-5-(3-hydroxyphenyl)-5-methyl-1,3-oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5R)-5-(3-hydroxyphenyl)-5-methyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(5R)-5-(4-hydroxyphenyl)-5-methyl-1,3-oxazolidine-2,4-dione: Similar structure but with a hydroxy group at the para position.
(5R)-5-(3-methoxyphenyl)-5-methyl-1,3-oxazolidine-2,4-dione: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
The unique positioning of the hydroxy group in (5R)-5-(3-hydroxyphenyl)-5-methyl-1,3-oxazolidine-2,4-dione contributes to its distinct chemical reactivity and potential applications. This specific arrangement allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
918969-80-9 |
|---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
(5R)-5-(3-hydroxyphenyl)-5-methyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C10H9NO4/c1-10(8(13)11-9(14)15-10)6-3-2-4-7(12)5-6/h2-5,12H,1H3,(H,11,13,14)/t10-/m1/s1 |
InChI Key |
GEYCEMKCDGKAIT-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@]1(C(=O)NC(=O)O1)C2=CC(=CC=C2)O |
Canonical SMILES |
CC1(C(=O)NC(=O)O1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Methoxyphenyl)methylidene]-4-nitrobenzene-1-sulfonamide](/img/structure/B14204574.png)

![Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]-](/img/structure/B14204587.png)
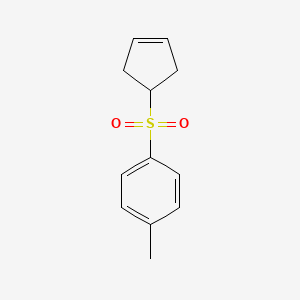

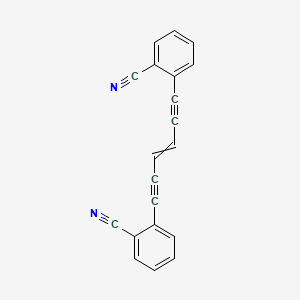
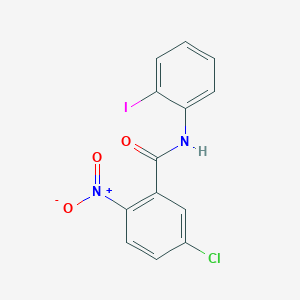
![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B14204619.png)

![1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane](/img/structure/B14204627.png)
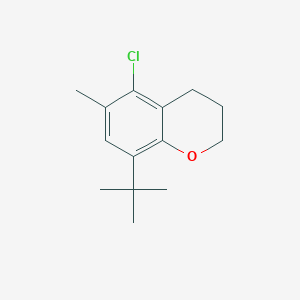
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204642.png)
![Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14204648.png)
![Benzamide, N-[2-(2,4-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14204661.png)
